4-(4-Isopropyl-1-piperazinyl)butanoic acid
Overview
Description
4-(4-Isopropyl-1-piperazinyl)butanoic acid , also known by its chemical formula C₁₁H₂₂N₂O₂ , is a compound with intriguing properties. It falls within the class of piperazine derivatives and exhibits both structural and functional significance.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions , cyclization , and functional group transformations . Notably, the introduction of the isopropyl group at the 4-position of the piperazine ring plays a crucial role in its synthesis.
Molecular Structure Analysis
The molecular structure of 4-(4-Isopropyl-1-piperazinyl)butanoic acid reveals a four-carbon aliphatic chain attached to a piperazine ring . The isopropyl group contributes to its hydrophobic character, impacting its solubility and interactions with biological targets.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as esterification , amidation , and hydrolysis . Its reactivity depends on the functional groups present, making it a versatile building block for organic synthesis.
Physical And Chemical Properties Analysis
- Melting Point : Approximately X°C (varies based on crystalline form).
- Solubility : Moderately soluble in organic solvents (e.g., ethanol, chloroform).
- Stability : Stable under ambient conditions but sensitive to oxidation .
- Acidity : Exhibits carboxylic acid functionality.
Safety And Hazards
- Toxicity : Limited toxicity data available; exercise caution during handling.
- Irritancy : May cause skin or eye irritation; wear appropriate protective gear.
- Environmental Impact : Dispose of responsibly; avoid contamination of water sources.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate potential therapeutic applications.
- Derivatives : Synthesize analogs to enhance efficacy or reduce toxicity.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15/h10H,3-9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUWWDFGJYSQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropyl-1-piperazinyl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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